5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Vue d'ensemble

Description

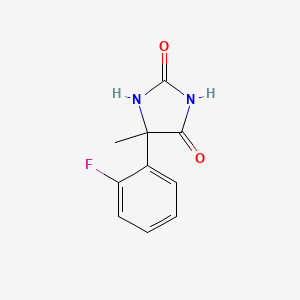

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms

Méthodes De Préparation

The synthesis of 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-fluoroacetophenone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .

Analyse Des Réactions Chimiques

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with desired properties.

Biology

Antimicrobial Activity: Derivatives of this compound have demonstrated significant antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values around 25 mg/mL have been reported for some derivatives, indicating potential as a new class of antimicrobial agents.

Neuropharmacological Applications: Preliminary studies suggest that the compound may act as an anticonvulsant by modulating neurotransmitter receptor activities. This includes potential interactions with cannabinoid receptors, which could lead to therapeutic applications in treating epilepsy and other neurological disorders.

Medicine

Research indicates that this compound may have therapeutic applications in treating various diseases due to its interaction with specific molecular targets. Its mechanism of action involves binding to enzymes or receptors, thereby modulating their activity.

Anticancer Properties: A study evaluated compounds similar to this imidazolidine derivative against lung cancer cell lines (NCI-H292), revealing selective cytotoxicity with an IC50 value of approximately 1.26 μg/mL. The compound induced apoptosis in treated cells while showing minimal toxicity to normal cells.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic uses of this compound:

- Antimicrobial Evaluation: In vitro assays demonstrated that derivatives exhibited significant antibacterial activity against various strains, suggesting potential for development into new antimicrobial agents.

- Neuropharmacological Assessment: Research into structurally similar compounds has shown potential interactions with neurotransmitter systems that could lead to therapeutic benefits in managing seizures or other neurological conditions.

Table 2: Summary of Biological Activities

| Activity Type | Related Compound Findings | Potential for this Compound |

|---|---|---|

| Anticancer | IC50 = 1.26 μg/mL (NCI-H292) | Further investigation needed for direct activity |

| Antimicrobial | MIC = 25 mg/mL against Staphylococcus aureus | Potential similar efficacy based on structural analogs |

| Neuropharmacological | Modulation of cannabinoid receptors | Promising avenues for anticonvulsant research |

Mécanisme D'action

The mechanism of action of 5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde: This compound shares the fluorophenyl group but has a different heterocyclic ring structure.

2-Fluorophenylboronic acid: While this compound also contains a fluorophenyl group, it has different reactivity and applications.

Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its distinct chemical and biological properties.

Activité Biologique

5-(2-Fluorophenyl)-5-methylimidazolidine-2,4-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a five-membered ring with two nitrogen atoms and two carbonyl groups. The presence of the fluorophenyl substituent plays a crucial role in influencing its chemical properties and biological activities.

Antimicrobial Activity

Research has indicated that imidazolidine-2,4-dione derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported at 25 mg/mL for some derivatives. This suggests that further exploration of this compound could reveal similar antimicrobial effects.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In a study involving various derivatives, it was found that certain imidazolidine-2,4-diones exhibited IC50 values as low as 1.26 μg/mL against the NCI-H292 cell line. This indicates promising anticancer activity that warrants further investigation into the structure-activity relationship (SAR) to optimize efficacy .

Neuropharmacological Applications

The compound has been evaluated for its neuropharmacological applications, particularly as a potential anticonvulsant agent. Preliminary studies suggest that it may interact with cannabinoid receptors, indicating possible therapeutic applications in treating neurological disorders. Behavioral assays conducted on mouse models have shown significant antidepressant-like effects, with doses as low as 0.312 mg/kg resulting in a reduction of immobility time by approximately 25% .

Summary Table of Biological Activities

| Activity Type | Related Compound Findings | Potential for this Compound |

|---|---|---|

| Anticancer | IC50 = 1.26 μg/mL (NCI-H292) | Further investigation needed for direct activity |

| Antimicrobial | MIC = 25 mg/mL against Staphylococcus aureus | Potential similar efficacy based on structural analogs |

| Neuropharmacological | Modulation of cannabinoid receptors | Promising avenues for anticonvulsant research |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of imidazolidine-2,4-dione derivatives, the compound demonstrated significant antibacterial activity against common pathogens. The results indicated that modifications to the phenyl group could enhance antimicrobial efficacy.

Case Study 2: Anticancer Potential

Research involving the evaluation of various derivatives revealed that certain modifications led to improved anticancer activity. Specifically, compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .

Case Study 3: Neuropharmacological Effects

Behavioral tests in mice indicated that specific stereoisomers of the compound exhibited significant antidepressant-like effects compared to control groups. The observed effects were comparable to those produced by established antidepressants, highlighting the therapeutic potential of this class of compounds .

Propriétés

IUPAC Name |

5-(2-fluorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFDUTCJPOZWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7248-25-1 | |

| Record name | NSC42317 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.